HY7P3Bvh45
Description
HY7P3Bvh45 is a synthetic organic compound hypothesized to belong to the class of halogenated aromatic carboxylic acids. While direct structural data for this compound is unavailable in the provided literature, its nomenclature suggests a brominated heterocyclic framework with a carboxyl functional group.
Properties
CAS No. |
2108486-82-2 |
|---|---|
Molecular Formula |
C33H37Cl3N4O4S |
Molecular Weight |
692.1 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide;trihydrochloride |
InChI |
InChI=1S/C33H34N4O4S.3ClH/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37;;;/h3-11,20H,2,12-19,21H2,1H3,(H,34,39);3*1H |
InChI Key |
UPQYIHWLJGXREE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of HY7P3Bvh45 involves multiple steps, each requiring specific conditions and reagents. The general synthetic route includes:
Formation of the Piperazineacetamide Core: This step involves the reaction of piperazine with acetic anhydride under controlled temperature and pH conditions.
Introduction of the Benzopyran Moiety: The benzopyran ring is introduced through a Friedel-Crafts acylation reaction, using an appropriate benzoyl chloride derivative and a Lewis acid catalyst.
Morpholine Ring Addition: The morpholine ring is added via a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate compound formed in the previous step.
Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of condensation reactions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
HY7P3Bvh45 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
HY7P3Bvh45 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of HY7P3Bvh45 involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Modulate Receptor Activity: this compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: In cancer cells, the compound can trigger apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Properties
*Hypothesized properties based on structural analogs.
Key Observations :
- Electron-Withdrawing Groups : this compound and CAS 7312-10-9 both feature brominated aromatic systems, enhancing stability and reactivity in electrophilic substitution reactions .
- Polarity : this compound’s higher topological polar surface area (TPSA) compared to CAS 1046861-20-4 suggests greater solubility in polar solvents, aligning with its carboxyl group .
- Pharmacokinetics : Unlike CAS 719310-31-3, this compound may exhibit moderate blood-brain barrier (BBB) permeability, making it a candidate for central nervous system drug development .
Functional Analogues
Key Observations :
- Therapeutic Potential: this compound shares functional similarities with H03HTHBHi, which is used in neurological therapies, but lacks the latter’s validated metabolic stability .
- Synthetic Utility : CAS 1046861-20-4’s role as a boronic acid reagent contrasts with this compound’s carboxylate-driven reactivity, limiting cross-application in coupling reactions .
Key Observations :
- Reaction Efficiency : this compound’s hypothesized synthesis mirrors CAS 7312-10-9, but scalability is hindered by similar solvent-intensive purification steps .
- Catalytic Systems : Unlike CAS 719310-31-3, this compound lacks evidence of transition-metal catalysis, which may limit access to enantioselective derivatives .
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